

Spectroscopic data (NMR, IR, MS) of "1-(4-Aminophenyl)-3-cyclopropylurea"

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-3-cyclopropylurea

Cat. No.: B3196744

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A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound **1-(4-Aminophenyl)-3-cyclopropylurea**. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectra (NMR, IR, MS) for this specific molecule are not publicly available at this time. This document, therefore, serves to summarize the known information about the compound and provides generalized experimental protocols and workflows that are standard in the field for the characterization of such novel chemical entities.

Compound Identification

Property	Value
IUPAC Name	1-(4-Aminophenyl)-3-cyclopropylurea
Synonyms	N-(4-aminophenyl)-N'-cyclopropylurea
Molecular Formula	C ₁₀ H ₁₃ N ₃ O
Molecular Weight	191.23 g/mol
CAS Number	1000931-26-9

While specific spectroscopic data is not available, this compound is listed by various chemical suppliers. It is also mentioned in patents related to urea-substituted aromatic ring compounds as tyrosine kinase inhibitors, suggesting its relevance in drug discovery research.^[1]

Spectroscopic Data (General Representative Data)

Due to the absence of specific experimental data for **1-(4-Aminophenyl)-3-cyclopropylurea**, this section provides expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the protons of the cyclopropyl ring, and the NH protons of the urea linkage. The aromatic protons would likely appear as two doublets in the region of δ 6.5-7.5 ppm. The cyclopropyl protons would present as complex multiplets in the upfield region (δ 0.5-1.0 ppm for CH₂ and δ 2.5-3.0 ppm for CH). The NH protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
- ¹³C NMR:** The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the urea (around δ 155-160 ppm), the aromatic carbons (δ 115-150 ppm), and the carbons of the cyclopropyl group (δ 5-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Amine and Urea)	3400-3200
C=O Stretch (Urea)	1650-1630
N-H Bend (Amine and Urea)	1640-1550
C-N Stretch	1400-1200
Aromatic C-H Stretch	3100-3000
Aromatic C=C Stretch	1600-1450

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak $[M]^+$ at m/z 191.

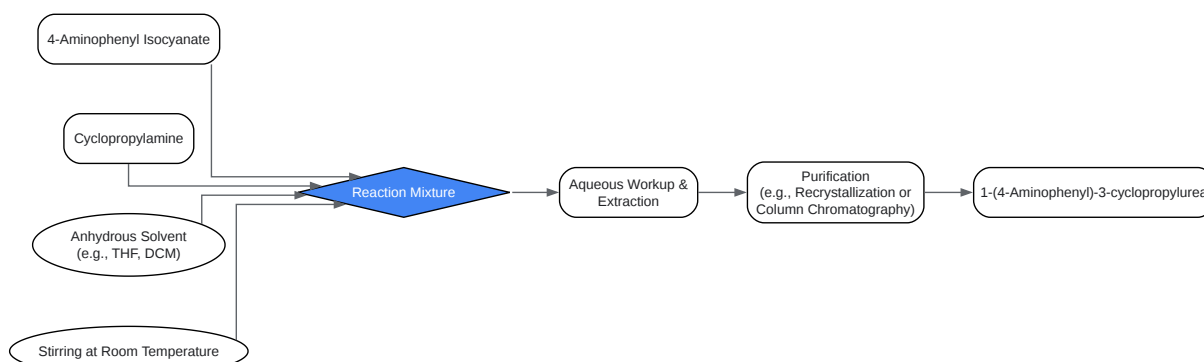
Fragmentation patterns would likely involve cleavage of the urea linkage and fragmentation of the cyclopropyl and aminophenyl moieties.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a compound such as **1-(4-Aminophenyl)-3-cyclopropylurea**.

Synthesis

A common method for the synthesis of ureas is the reaction of an isocyanate with an amine.



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General Synthetic Workflow for Urea Formation.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be used.
- **Data Processing:** Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

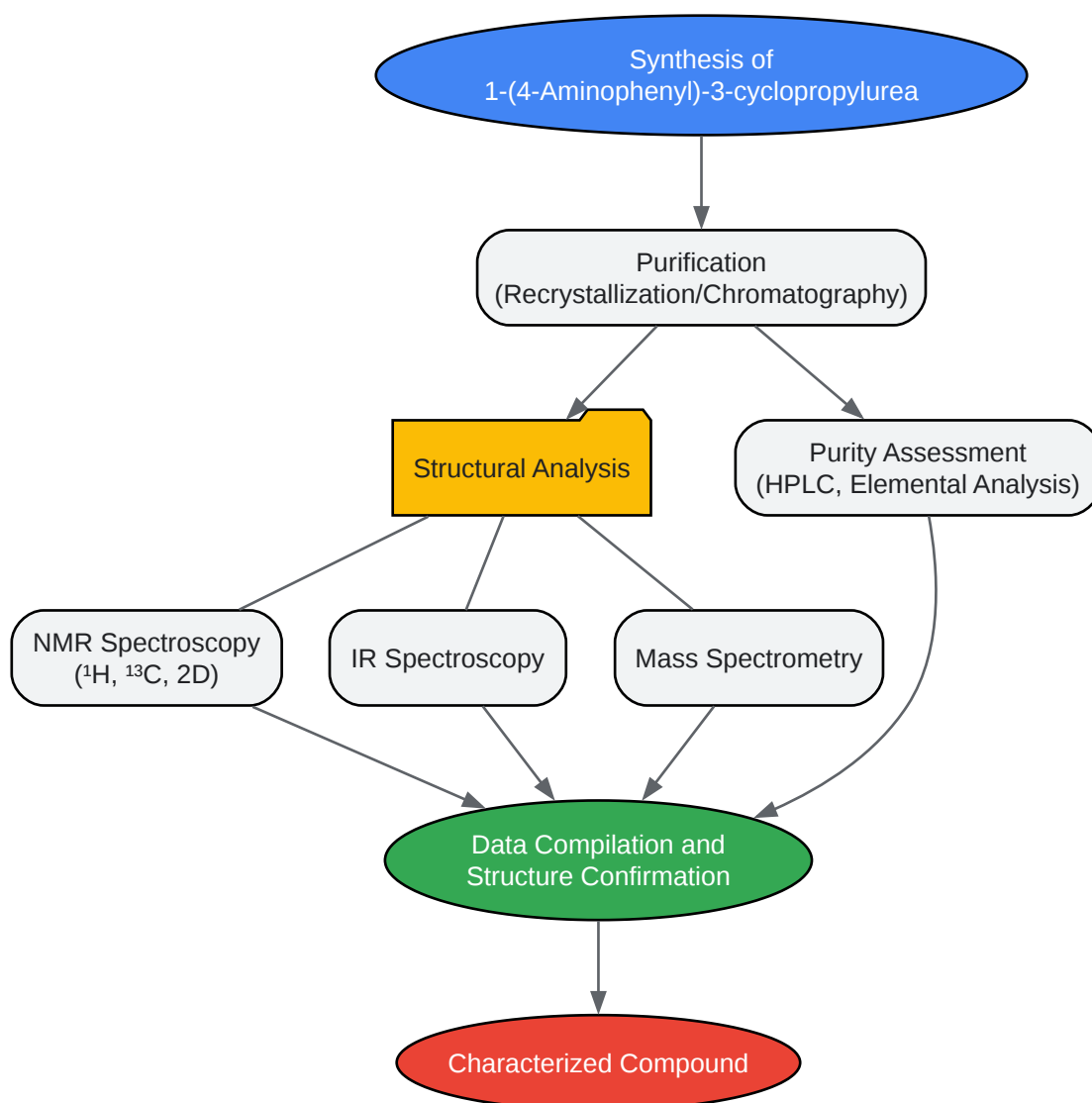
- **Sample Preparation:** Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$ using an FT-IR spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC) using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Data Analysis:** Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized compound.



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Standard Workflow for New Compound Characterization.

Conclusion

While specific, experimentally-derived spectroscopic data for **1-(4-Aminophenyl)-3-cyclopropylurea** are not currently available in the public domain, this guide provides a framework for its characterization. The provided generalized protocols and workflows are standard practices in chemical research and drug development and can be applied to obtain the necessary data for this and other novel compounds. Researchers interested in this molecule are encouraged to perform these characterizations to contribute to the public body of scientific knowledge.

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References

- 1. chiralen.com [chiralen.com]
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